4-(Phenylamino)oxolan-3-ol
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Overview
Description
4-(Phenylamino)oxolan-3-ol is a versatile chemical compound with a unique structure that includes an oxolane ring substituted with a phenylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)oxolan-3-ol typically involves the reaction of phenylamine with an oxolane derivative. One common method includes the reduction and dehydration/cyclization of commercially available 2-deoxy-D-ribose in an acidic aqueous solution to form the oxolane ring . The phenylamino group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The phenylamino group can be reduced to form a secondary amine.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of oxolane-3-one derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenylamino derivatives.
Scientific Research Applications
4-(Phenylamino)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Phenylamino)oxolan-3-ol involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The oxolane ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Oxolane derivatives: Compounds like 2-(hydroxymethyl)oxolan-3-ol share a similar oxolane ring structure.
Phenylamino derivatives: Compounds such as aniline derivatives have a similar phenylamino group.
Uniqueness
4-(Phenylamino)oxolan-3-ol is unique due to the combination of the oxolane ring and the phenylamino group, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity that is not commonly found in other similar compounds.
Properties
IUPAC Name |
4-anilinooxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10-7-13-6-9(10)11-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQDZCFZZQNQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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